Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate typically involves multiple steps
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Ethoxybutanoylamino Group: The ethoxybutanoylamino group can be introduced via an amide bond formation reaction. This typically involves the reaction of an appropriate amine with an ethoxybutanoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazoles or esters.
Scientific Research Applications
Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can interact with various molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives:
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate: Lacks the ethoxybutanoylamino group, potentially leading to different biological activities.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its reactivity and solubility.
2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(4-ethoxybutanoylamino)methyl]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-19-7-5-6-12(17)15-9-13-16-11(10-21-13)8-14(18)20-4-2/h10H,3-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJITUIOSLHFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NCC1=NC(=CS1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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